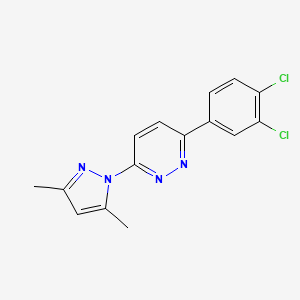
3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 3,4-dichlorophenyl group and a 3,5-dimethyl-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine
- 3-(3,4-Dichlorophenyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- 3-(3,4-Dichlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyridazine
Uniqueness
3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is unique due to the specific arrangement and types of substituents on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a member of the pyridazine family and exhibits a range of biological activities that make it of significant interest in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H15Cl2N5
- Molecular Weight : 366.22 g/mol
- SMILES Notation : Clc1ccc(cc1Cl)n2cc(cn2)N1C(=O)N(C(=O)N1C)C
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit promising antitumor activity . For instance, a study evaluated the cytotoxic effects of various pyrazole derivatives against murine cancer cell lines using the MTT assay. The compound showed an IC50 value of 24.5 µM against mammary adenocarcinoma (LM3), comparable to cisplatin's IC50 of 30.3 µM .
The antitumor effects are believed to stem from the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. In particular, studies have indicated that compounds with similar structures can act as inhibitors of carbonic anhydrase , an enzyme linked to tumor growth and metastasis .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been assessed for its antimicrobial activity . It demonstrated moderate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Other Biological Activities
The compound also exhibits potential as an anti-inflammatory agent . Its structural analogs have shown effectiveness in inhibiting pro-inflammatory cytokines, which are critical in chronic inflammatory diseases. For example, derivatives have been reported to inhibit TNFα production in vitro .
Synthesis and Evaluation
A significant study focused on synthesizing novel derivatives of pyrazole and evaluating their biological activities. The synthesized compounds were tested against various cancer cell lines, revealing that modifications in the pyrazole structure could enhance cytotoxicity and selectivity towards cancer cells .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 24.5 | LM3 Cancer Cell Line |
| Cisplatin | 30.3 | LM3 Cancer Cell Line |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of the dichlorophenyl group significantly enhances the biological activity of pyrazole derivatives. The interaction between the chlorinated aromatic ring and the target enzymes appears crucial for binding affinity and subsequent inhibition .
Properties
CAS No. |
650635-04-4 |
|---|---|
Molecular Formula |
C15H12Cl2N4 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
InChI |
InChI=1S/C15H12Cl2N4/c1-9-7-10(2)21(20-9)15-6-5-14(18-19-15)11-3-4-12(16)13(17)8-11/h3-8H,1-2H3 |
InChI Key |
RAEFYSRRUYVGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















